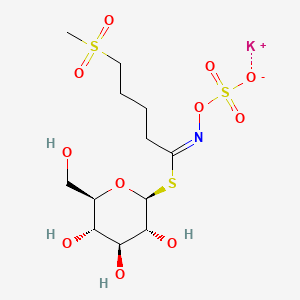
Glucoerysolin potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoerysolin potassium salt is a sulfur-rich, anionic secondary metabolite found primarily in the plant order Brassicales. It is a type of glucosinolate, which are compounds known for their role in plant defense mechanisms and potential health benefits. This compound is characterized by its unique structure, which includes a glucopyranose unit connected to a sulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of glucoerysolin potassium salt typically involves the isolation of glucosinolates from plant sources. The process includes the extraction of glucosinolates using solvents, followed by purification through ion-exchange chromatography. The elution from the ion-exchange resin with potassium sulfate results in the formation of potassium salts, which are then crystallized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of advanced chromatography techniques and high-performance liquid chromatography (HPLC) to ensure high purity levels. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Glucoerysolin potassium salt undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glucopyranose unit can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted glucopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
Glucoerysolin potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural pesticides and herbicides.
Wirkmechanismus
The mechanism of action of glucoerysolin potassium salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of histone deacetylase, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butylglucosinolate
- 4-Methylsulfonylbutyl glucosinolate
- Sinigrin
Uniqueness
Glucoerysolin potassium salt is unique due to its specific structure, which includes a sulfonyl group that imparts distinct chemical properties. Compared to other glucosinolates, it has a higher potential for inducing phase II detoxification enzymes, making it a promising candidate for anticancer research .
Eigenschaften
CAS-Nummer |
22149-26-4 |
|---|---|
Molekularformel |
C12H22KNO11S3 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
potassium;[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI-Schlüssel |
MRWGDPZZBCERIT-DHPXDJSUSA-M |
Isomerische SMILES |
CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Kanonische SMILES |
CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)



![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)





![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

